1-(2,2-Difluoroethyl)azetidin-3-ol

Descripción

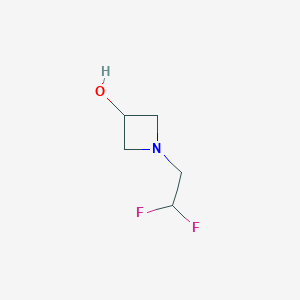

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFUELFVQBGZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343061-06-2 | |

| Record name | 1-(2,2-difluoroethyl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Difluoroethyl Azetidin 3 Ol and Analogues

Historical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The synthesis of azetidines has evolved significantly, with numerous methods being developed to access this important heterocyclic motif. These approaches can be broadly categorized based on the bond formations involved in constructing the four-membered ring.

Ring-Closing Reactions: Advances and Limitations

Intramolecular cyclization, or ring-closing, reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to complete the four-membered ring.

One common strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate with a leaving group at the 3-position of a propane backbone. This approach is exemplified by the synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide. organic-chemistry.org Another straightforward method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient conditions. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to azetidines, tolerating a variety of functional groups. nih.gov This method highlights the use of Lewis acids to control the regioselectivity of the ring-opening of the epoxide by the amine.

A significant limitation of some ring-closing strategies is the potential for competing side reactions, such as elimination or intermolecular reactions, which can lower the yield of the desired azetidine. The pre-organization of the substrate to favor the intramolecular cyclization is often crucial for success.

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

| Intramolecular Nucleophilic Substitution | γ-amino halides/sulfonates | Base | Readily available starting materials | Potential for competing elimination/intermolecular reactions |

| From 1-arenesulfonylaziridines | 1-arenesulfonylaziridines | Dimethylsulfoxonium methylide | One-pot synthesis | Requires microwave irradiation |

| From 2-substituted-1,3-propanediols | Primary amines, 2-substituted-1,3-propanediols | Triflic anhydride | Straightforward | In situ generation of reactive intermediates |

| La(OTf)₃-catalyzed aminolysis | cis-3,4-epoxy amines | La(OTf)₃ | High yields, good functional group tolerance | Requires specific stereochemistry of the epoxide |

Cycloaddition Reactions for Azetidine Synthesis (e.g., [2+2] Photocycloadditions)

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the azetidine ring. The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, involves the reaction of an imine and an alkene to form an azetidine. nih.govresearchgate.net This method is a powerful tool for the rapid construction of the four-membered ring in a single step. nih.gov

Historically, these reactions often required UV light and were limited to specific classes of imines. researchgate.net However, recent advancements have introduced visible-light-mediated protocols, expanding the scope and practicality of this approach. researchgate.netnih.gov For example, the use of an iridium photocatalyst allows for the [2+2] cycloaddition of oximes with a wide range of alkenes under mild conditions. nih.govchemrxiv.org This method is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines. nih.gov

A key challenge in aza Paternò-Büchi reactions can be controlling the regioselectivity and stereoselectivity of the cycloaddition. Additionally, competing side reactions of the excited state imine, such as E/Z isomerization, can reduce the efficiency of the desired cycloaddition. nih.gov

| Reaction Type | Reactants | Key Features | Advantages | Limitations |

| Aza Paternò-Büchi ([2+2] Photocycloaddition) | Imine, Alkene | Photochemical reaction | Direct, convergent synthesis | Can have issues with regioselectivity and stereoselectivity; potential for side reactions of the excited imine. |

| Visible-Light-Mediated Aza Paternò-Büchi | Oximes, Alkenes | Iridium photocatalyst | Mild conditions, broad scope, operational simplicity. nih.gov | Requires a photocatalyst. |

Strain-Release Amination Strategies

Strain-release amination utilizes highly strained molecules as precursors to drive the formation of the azetidine ring. This approach harnesses the inherent ring strain of small, bicyclic compounds to facilitate reactions with amines. nih.govanu.edu.au

A notable example is the use of 1-azabicyclo[1.1.0]butane (ABB). The high ring strain associated with ABB allows for its reaction with various nucleophiles, including amines, to afford functionalized azetidines. baranlab.orgblogspot.com This strategy provides a modular approach to azetidine synthesis, enabling the introduction of diverse substituents. nih.gov The reaction of ABB with amines can be facilitated by various reagents to append the azetidine motif onto a range of scaffolds. nih.govanu.edu.au

While powerful, a limitation of this methodology can be the accessibility and stability of the strained starting materials. The synthesis of compounds like ABB can be challenging, although in situ generation methods have been developed. baranlab.orgblogspot.com

Intramolecular C(sp³)–H Amination in Azetidine Formation

A modern and efficient strategy for azetidine synthesis involves the intramolecular amination of unactivated C(sp³)–H bonds. acs.org This method utilizes a transition metal catalyst, typically palladium, to facilitate the direct formation of a C-N bond, constructing the azetidine ring. organic-chemistry.orgnih.gov

This approach is advantageous as it allows for the use of simple, unfunctionalized starting materials. organic-chemistry.org For instance, palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in picolinamide (B142947) (PA) protected amines has been shown to produce azetidines with high efficiency. organic-chemistry.orgnih.gov The reaction often proceeds with low catalyst loading and under convenient operating conditions. acs.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of various polycyclic azetidines and related nitrogen-containing heterocycles. acs.org

A potential limitation is the need for a directing group, such as picolinamide, to facilitate the C-H activation step. The regioselectivity of the C-H amination can also be a challenge, although in many cases it is predictable. organic-chemistry.org

| Catalyst System | Directing Group | Key Features | Advantages | Limitations |

| Palladium(II)/Pd(IV) | Picolinamide (PA) | Intramolecular γ-C(sp³)–H amination | Low catalyst loading, use of inexpensive reagents, predictable selectivity. organic-chemistry.org | Requires a directing group. |

| Palladium(II) with oxidant | Various N-protecting groups | Can be applied to complex substrates | High regioselectivity in certain systems. acs.org | Substrate scope can be limited by steric and electronic factors. |

Kulinkovich-Type Coupling Methodologies

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A Kulinkovich-type mechanism has been proposed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.netresearchgate.net

In this process, a titanacyclopropane intermediate is formed in situ, which then reacts with the oxime ether to generate the azetidine ring. researchgate.net This method provides access to structurally diverse and previously unreported NH-azetidines in a single step. researchgate.net

A limitation of this approach can be the moderate yields and the need for stoichiometric amounts of the titanium reagent. However, it offers a unique pathway to densely functionalized azetidines that may be difficult to access through other methods. rsc.org

Direct Alkylation of Azabicyclobutanes

The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents provides a rapid and efficient route to bis-functionalized azetidines. organic-chemistry.org This method typically employs a copper catalyst, such as Cu(OTf)₂, to facilitate the addition of organometallic nucleophiles (e.g., Grignard reagents) to ABB. organic-chemistry.org

This strategy allows for the introduction of a wide variety of alkyl, allyl, vinyl, and benzyl (B1604629) groups onto the azetidine scaffold. organic-chemistry.org The reaction proceeds through a strain-release mechanism, where the nucleophilic attack on the strained ABB framework leads to the opening of the bicyclic system and the formation of the substituted azetidine. This approach has also been extended to multicomponent reactions, for example, a dual copper/photoredox-catalyzed allylation of azabicyclobutanes. dlut.edu.cn

A challenge associated with this method can be the handling of the reactive organometallic reagents and the potential for side reactions. However, the versatility and efficiency of this approach make it a valuable tool for the synthesis of complex azetidine derivatives. organic-chemistry.org

Methodologies for Introducing the 2,2-Difluoroethyl Moiety

Attaching the 2,2-difluoroethyl group to the nitrogen atom of azetidin-3-ol (B1332694) is a key step in the synthesis of the target compound. This can be achieved through various difluoroethylation strategies.

Nucleophilic difluoroethylation serves as an effective alternative to direct fluorination strategies for incorporating the 1,1-difluoroethyl (CF2CH3) moiety. cas.cn One approach involves the use of fluorinated phosphonium (B103445) salts as nucleophilic 1,1-difluoroethylation agents. cas.cn While this method has been demonstrated on aldehydes and imines, its application could potentially be extended to the N-alkylation of azetidin-3-ol. The reaction typically proceeds by reacting a substrate with the phosphonium salt in the presence of a base like cesium carbonate in DMF. cas.cn

The 1,1-difluoroethyl group is a valuable pharmacophore, often serving as an isostere for a methoxy group, which can improve the bioactivity of molecules. cas.cn Traditional methods, such as the deoxyfluorination of carbonyl compounds, often require harsh conditions and have a limited substrate scope. cas.cn While reagents like TMSCF2CH3 have been used for nucleophilic difluoroethylation, they can be volatile and require multi-step synthesis. cas.cn

| Substrate Type | Reagent | Conditions | Product Type | Yield |

| Aryl Aldehydes | [Ph3PCH2CF2H]+[BF4]- | Cs2CO3, DMF | 1-Aryl-2,2-difluoroethanol | Good |

| N-Ts Imines | [Ph3PCH2CF2H]+[BF4]- | Cs2CO3, DMF | N-Ts-1-Aryl-2,2-difluoroethylamine | Moderate |

| Aliphatic Aldehydes | [Ph3PCH2CF2H]+[BF4]- | Cs2CO3, DMF | 1-Alkyl-2,2-difluoroethanol | Low |

| Ketones | [Ph3PCH2CF2H]+[BF4]- | Cs2CO3, DMF | 2-Aryl-3,3-difluoropropan-2-ol | Low |

This table summarizes the application of a fluorinated phosphonium salt for nucleophilic difluoroethylation of various substrates, a methodology potentially adaptable for N-alkylation of azetidines. cas.cn

Radical fluorination presents a complementary approach to traditional nucleophilic and electrophilic methods for forming C-F bonds. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like F2 gas limited this field, but the discovery that electrophilic N-F reagents can act as fluorine atom sources has led to a resurgence in radical fluorination methodologies. wikipedia.org

One major advantage of radical fluorination is its potential for the direct fluorination of remote C-H bonds. wikipedia.org For the synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol, a radical-based approach could involve the addition of a difluoroethyl radical to a suitable azetidine precursor or the radical functionalization of a pre-formed N-ethylazetidine derivative. Methodologies have been developed for generating alkyl radicals from precursors like carboxylic acids and boronic acids, which are then trapped by a fluorine source. wikipedia.org For instance, the thermolysis of t-butyl peresters in the presence of N-fluorobenzenesulfonimide (NFSI) or Selectfluor has been shown to efficiently generate and fluorinate alkyl radicals. wikipedia.org

| Radical Precursor | Catalyst/Initiator | Fluorine Source | Key Feature |

| Carboxylic Acids | Silver, Manganese | N-F reagents | Fluorodecarboxylation |

| Carboxylic Acids | Photoredox Catalysts | N-F reagents | Mild conditions |

| Alkenes | Various | N-F reagents | Radical addition |

| C(sp³)–H Bonds | Manganese, Copper, Tungsten | N-F reagents | Remote C-H functionalization |

This table outlines various radical fluorination methodologies that could be adapted for the synthesis of fluorinated azetidine analogues. wikipedia.org

Site-Selective Fluorination Techniques Applicable to Azetidines

Introducing fluorine directly onto the azetidine ring requires site-selective methods. Several techniques have been developed for the fluorination of heterocyclic systems that are applicable to azetidine scaffolds.

Deoxofluorination is a one-step nucleophilic substitution that converts a hydroxyl group into a fluorine atom. nih.gov This method is particularly useful as it starts from readily available alcohols, such as hydroxylated heterocycles. nih.govhyphadiscovery.com Fluorinating metabolic "soft spots," often hydroxylated positions, is a common strategy to block CYP-mediated clearance and improve a drug's metabolic profile. hyphadiscovery.com Reagents like PyFluor, PhenoFluor, and AlkylFluor have been developed for this purpose. nih.gov For the synthesis of fluorinated azetidines, a precursor like 1-protected azetidin-3-ol could be subjected to deoxofluorination to yield 3-fluoroazetidine (B1273558). The process typically involves an SN2 reaction, resulting in an inversion of stereochemistry. hyphadiscovery.com

| Reagent | Substrate Type | Key Advantage |

| PyFluor, PhenoFluor | Phenols | Mild conditions |

| AlkylFluor | Alcohols | Broad applicability |

| Deoxo-Fluor | Alcohols | Common laboratory reagent |

This table lists common deoxyfluorination reagents and their typical substrates, a technique applicable to hydroxylated azetidines. nih.govhyphadiscovery.com

Bromofluorination of alkenes provides a route to vicinal bromofluoro compounds, which can serve as versatile intermediates for further transformations. tau.ac.il The reaction of an alkene with a reagent like BrF3 typically proceeds with Markovnikov regioselectivity and anti-addition stereospecificity. tau.ac.il This methodology could be applied to an unsaturated azetidine precursor, such as a 1-protected azetidine with an exocyclic double bond, to introduce both a bromine and a fluorine atom. The resulting bromofluoroazetidine could then undergo subsequent reactions, such as dehydrobromination to form a fluoroalkene or substitution of the bromine atom, to generate a variety of functionalized fluoroazetidines. tau.ac.il

A highly efficient method for synthesizing fluorinated amines involves the regio-selective ring-opening of azetidines using a nucleophilic fluorine source. rsc.orgrsc.org The use of Olah's reagent (pyridine-HF) has been reported for the first time to achieve the ring-opening nucleophilic fluorination of azetidines, expanding the scope of N-heterocyclic opening reactions. rsc.orgrsc.org This reaction provides access to γ-fluorinated amino derivatives. rsc.org The regioselectivity of nucleophilic ring-opening in azetidinium ions is influenced by both electronic and steric factors. magtech.com.cn Generally, nucleophilic attack is favored at the less substituted carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects from substituents can direct the nucleophile to a more substituted carbon if it can stabilize a partial positive charge in the transition state. magtech.com.cn The activation of the azetidine ring, often by forming an azetidinium salt, is typically required to facilitate the ring-opening, as the four-membered ring is relatively stable. magtech.com.cnresearchgate.net

| Starting Material | Reagent | Product Type | Selectivity |

| Azetidines | Olah's reagent (Pyridine-HF) | γ-fluorinated amines | Highly regio-selective |

| Azetidinium Ions | Various Nucleophiles (e.g., F-) | Linear amines | Regioselective |

This table highlights the ring-opening fluorination of azetidines to produce fluorinated amine derivatives. rsc.orgrsc.orgresearchgate.net

Synthetic Routes Towards this compound

This approach involves the formation of the azetidine ring from an acyclic precursor that already contains the N-(2,2-difluoroethyl) group. A common strategy for forming azetidine rings is through the intramolecular cyclization of a γ-amino alcohol or a related derivative with a suitable leaving group at the 3-position.

A plausible synthetic route begins with the reaction of 2,2-difluoroethylamine with a C3 synthon such as epichlorohydrin. The initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin would yield N-(2,2-difluoroethyl)-1-chloro-3-hydroxypropan-2-amine. Subsequent treatment of this intermediate with a base would promote intramolecular cyclization via nucleophilic substitution of the chloride to form the desired this compound. This method benefits from the commercial availability of 2,2-difluoroethylamine and epichlorohydrin.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,2-Difluoroethylamine, Epichlorohydrin | Solvent (e.g., EtOH, H₂O), rt to reflux | N-(2,2-difluoroethyl)-1-chloro-3-hydroxypropan-2-amine |

| 2 | N-(2,2-difluoroethyl)-1-chloro-3-hydroxypropan-2-amine | Base (e.g., NaOH, K₂CO₃), Solvent | This compound |

An alternative within this stepwise strategy involves the use of precursors with other leaving groups, such as mesylates or tosylates, to facilitate the final ring-closing step.

This strategy is arguably one of the most direct and commonly employed methods for the synthesis of N-substituted azetidines. It commences with the readily available azetidin-3-ol or a protected version thereof, followed by the introduction of the 2,2-difluoroethyl group onto the nitrogen atom.

One prominent method is the N-alkylation of azetidin-3-ol. This can be achieved by reacting azetidin-3-ol with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl iodide, bromide, or more reactive species like 2,2-difluoroethyl trifluoromethanesulfonate (triflate) oakwoodchemical.comtcichemicals.com. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| Azetidin-3-ol | 2,2-Difluoroethyl triflate | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | This compound |

| Azetidin-3-ol | 2,2-Difluoroethyl iodide | Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | This compound |

Another powerful technique for N-functionalization is reductive amination . This two-step, one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reductive amination of a protected azetidin-3-one, such as 1-Boc-3-azetidinone, with 2,2-difluoroethylamine. nih.govchemicalbook.comsigmaaldrich.com The reaction is typically mediated by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). The resulting N-(2,2-difluoroethyl)-1-Boc-azetidin-3-amine would then require deprotection of the Boc group and subsequent conversion of the 3-amino group to a hydroxyl group, or more directly, reduction of the ketone in 1-Boc-3-azetidinone to 1-Boc-azetidin-3-ol, followed by deprotection and N-alkylation as described above. A more direct reductive amination approach would be the reaction of azetidin-3-one hydrochloride with 2,2-difluoroethylamine, though the stability of the unprotected azetidin-3-one can be a concern.

| Carbonyl Precursor | Amine | Reducing Agent | Key Intermediate |

| 1-Boc-3-azetidinone | 2,2-Difluoroethylamine | Sodium triacetoxyborohydride | tert-Butyl 3-((2,2-difluoroethyl)amino)azetidine-1-carboxylate |

While specific examples for the target molecule are not prevalent in the literature, a hypothetical convergent route could be envisioned. For instance, the reaction of a suitably protected 3-azetidinone with a difluoroethyl-containing organometallic reagent could be explored. Alternatively, click chemistry could be employed to link a difluoroethyl-containing azide or alkyne with a correspondingly functionalized azetidine derivative. nih.gov

A more plausible convergent approach might involve the [2+2] cycloaddition of an imine derived from 2,2-difluoroethylamine with a suitable ketene (B1206846) or ketene equivalent to form an azetidin-2-one (a β-lactam), which could then be further elaborated to the target azetidin-3-ol. However, the conversion of an azetidin-2-one to an azetidin-3-ol is a non-trivial transformation.

Considerations in Reaction Scalability and Efficiency for this compound Synthesis

Cost and Availability of Starting Materials: The cost and accessibility of the fluorinated building blocks are of primary concern. While 2,2-difluoroethylamine is commercially available, its cost can be a significant factor in a large-scale synthesis. Similarly, highly reactive and specialized reagents like 2,2-difluoroethyl triflate may need to be prepared in-situ, adding to the complexity and cost of the process. oakwoodchemical.comtcichemicals.com

Reaction Conditions and Safety: The use of hazardous reagents or extreme reaction conditions can pose challenges for scalability. For instance, reactions involving highly reactive organometallic reagents or high pressures would require specialized equipment and stringent safety protocols. The thermal stability of intermediates, particularly the strained azetidine ring, must also be considered to prevent decomposition or side reactions.

Purification and Isolation: The ease of purification of the final product and intermediates is a crucial aspect of an efficient synthesis. Chromatographic purifications are often difficult to scale up and can be costly. Therefore, routes that yield crystalline products or allow for purification by extraction and crystallization are highly desirable. The functionalization of a pre-formed azetidin-3-ol scaffold (Section 2.4.2) often presents a more straightforward purification profile compared to the construction of the ring from acyclic precursors.

Step Economy and Atom Economy: Synthetic routes with fewer steps (high step economy) and those that incorporate a greater proportion of the atoms from the reactants into the final product (high atom economy) are generally more efficient and produce less waste. The direct N-alkylation of azetidin-3-ol is a prime example of a step- and atom-economical approach.

Process Optimization: For any chosen route, process optimization would be necessary to maximize yield, minimize reaction times, and reduce the environmental impact. This could involve screening of solvents, bases, and catalysts, as well as optimizing reaction temperatures and concentrations. The development of a robust and reproducible process is essential for the reliable production of this compound on a larger scale.

Spectroscopic and Structural Elucidation of 1 2,2 Difluoroethyl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 1-(2,2-difluoroethyl)azetidin-3-ol, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, distinct signals are expected for the protons of the azetidine (B1206935) ring and the 2,2-difluoroethyl group.

The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to resonate at a characteristic chemical shift, influenced by the electronegativity of the oxygen atom and hydrogen bonding. The protons on the other two carbons of the azetidine ring (CH₂) will also show distinct signals, with their chemical shifts and multiplicities determined by their proximity to the nitrogen atom and the hydroxyl group.

The 2,2-difluoroethyl group protons are anticipated to exhibit a triplet of triplets due to coupling with the two adjacent fluorine atoms and the two protons on the neighboring carbon of the azetidine ring. The difluoromethyl proton (CHF₂) is expected to show a characteristic triplet due to coupling with the two fluorine atoms.

A summary of the predicted ¹H NMR spectral data is presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H on C-3 (CHOH) | 4.0 - 4.5 | Multiplet | - |

| H on C-2 & C-4 (CH₂) | 3.0 - 3.8 | Multiplet | - |

| H on C-5 (NCH₂) | 2.8 - 3.2 | Triplet | - |

| H on C-6 (CHF₂) | 5.5 - 6.5 | Triplet of triplets | J(H,F), J(H,H) |

| OH | Variable | Singlet (broad) | - |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, five distinct carbon signals are expected.

The carbon attached to the hydroxyl group (C-3) would appear at a specific downfield shift. The other two carbons of the azetidine ring (C-2 and C-4) will have their chemical shifts influenced by the nitrogen atom. The carbons of the 2,2-difluoroethyl group will also show characteristic signals. The carbon bonded to the nitrogen (C-5) will be at a certain chemical shift, while the difluoromethyl carbon (C-6) will exhibit a triplet due to coupling with the two fluorine atoms.

Table 2 summarizes the predicted ¹³C NMR data.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-3 (CHOH) | 60 - 70 | Singlet |

| C-2 & C-4 (CH₂) | 50 - 60 | Singlet |

| C-5 (NCH₂) | 55 - 65 | Singlet |

| C-6 (CHF₂) | 110 - 120 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR spectroscopy is particularly useful for analyzing fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would be a doublet of triplets, arising from coupling with the geminal proton (CHF₂) and the two vicinal protons on the adjacent carbon (NCH₂). The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CHF₂ | -110 to -130 | Doublet of triplets |

Table 3: Predicted ¹⁹F NMR Data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula of this compound is C₅H₉F₂NO, with a monoisotopic mass of 137.06522 Da. uni.lu

In the mass spectrum, a molecular ion peak ([M]⁺) at m/z 137 would be expected, although it may be weak. A more prominent peak is often observed for the protonated molecule ([M+H]⁺) at m/z 138.07250 in high-resolution mass spectrometry (HRMS). uni.lu Common fragmentation pathways for azetidine derivatives often involve the cleavage of the ring. For this compound, the loss of the difluoroethyl group or fragmentation of the azetidine ring would lead to characteristic fragment ions. For instance, the loss of water from the protonated molecule could result in a fragment at m/z 120.06248. uni.lu

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 138.07250 |

| [M+Na]⁺ | 160.05444 |

| [M+H-H₂O]⁺ | 120.06248 |

Table 4: Predicted m/z Values for Major Ions of this compound in Mass Spectrometry. uni.lu

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations are typically strong and would be observed in the region of 1000-1200 cm⁻¹. The C-N stretching vibration of the azetidine ring would likely be found in the 1100-1300 cm⁻¹ region.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (alkane) | 2850 - 3000 |

| C-N (amine) | 1100 - 1300 |

| C-F | 1000 - 1200 |

Table 5: Predicted Characteristic IR Absorption Bands for this compound.

Advanced Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The puckering of the ring can be described by a puckering angle and a puckering phase. The substituents on the ring can adopt either axial or equatorial positions, and the preferred conformation is determined by steric and electronic interactions.

For this compound, the conformational equilibrium of the azetidine ring will be influenced by the bulky 2,2-difluoroethyl group on the nitrogen atom and the hydroxyl group at the C-3 position. It is likely that the substituent at the C-3 position (the hydroxyl group) will prefer an equatorial position to minimize steric hindrance. The large 2,2-difluoroethyl group on the nitrogen atom will also have a significant impact on the ring's conformation and the barrier to ring inversion. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, would be necessary to definitively determine the preferred conformation and the dynamics of the ring puckering.

Influence of Fluorine on Ring Pucker and Conformation in Azetidine Derivatives

The conformation of the azetidine ring is a delicate balance of ring strain and substituent effects. Unlike its higher homolog, pyrrolidine, the azetidine ring is more planar but still exhibits a degree of puckering. The introduction of substituents can favor specific puckered conformations. In the case of this compound, the highly electronegative fluorine atoms on the N-substituent are expected to play a crucial role in dictating the ring's preferred conformation.

The presence of fluorine can alter molecular conformation through various phenomena, including electrostatic interactions and hyperconjugation. researchgate.net For instance, the gauche effect, an electrostatic attraction between a nitrogen atom and a fluorine atom on an adjacent carbon (N-C-C-F), can lead to a preference for specific rotamers. nih.gov This effect could influence the orientation of the difluoroethyl group relative to the azetidine ring.

Furthermore, hyperconjugative interactions, such as those between the C-H bonds of the azetidine ring and the antibonding orbital of the C-F bonds (σCH → σ*CF), can rigidify the ring pucker. researchgate.net The strong electron-withdrawing nature of the difluoroethyl group is also likely to decrease the nitrogen atom's basicity and could influence the endocyclic C-N bond lengths and angles. Computational studies on simpler fluorinated aziridines have shown that fluorine substitution significantly alters their reactivity and electronic properties, a principle that can be extended to the less strained azetidine system. nih.govresearchgate.net

A gas-phase electron diffraction study of the parent compound, azetidine, revealed a puckered conformation with a dihedral angle of 37°. rsc.org It is plausible that the bulky and electron-withdrawing 1-(2,2-difluoroethyl) substituent would modulate this angle in this compound to minimize steric and electronic repulsions.

Table 1: Predicted Conformational Influences of the 2,2-Difluoroethyl Group on the Azetidine Ring

| Interaction | Predicted Effect on this compound |

|---|---|

| Gauche Effect | May favor a specific rotational conformation of the N-CH₂CF₂H side chain relative to the ring. |

| Hyperconjugation | Could lead to a more rigid ring pucker compared to non-fluorinated analogs. |

| Inductive Effect | Reduces the basicity of the nitrogen atom and influences bond lengths within the azetidine ring. |

| Steric Hindrance | The bulky substituent may influence the degree of ring puckering to alleviate steric strain. |

Stereochemical Assignment and Chirality in Analogs

This compound is a chiral molecule, with the stereocenter located at the C3 position bearing the hydroxyl group. The synthesis of such chiral azetidines often requires stereoselective methods to obtain enantiomerically pure compounds. nih.gov The stereochemical assignment of the resulting enantiomers is typically achieved through a combination of chiral chromatography, NMR spectroscopy using chiral solvating or derivatizing agents, and, most definitively, X-ray crystallography of a single enantiomer or a derivative thereof. rsc.org

In the synthesis of chiral azetidine derivatives, starting materials from the chiral pool, such as amino acids, are often employed. nih.gov Asymmetric catalysis, for instance, using chiral phosphoric acids or transition metal complexes with chiral ligands, has also emerged as a powerful tool for the enantioselective synthesis of substituted azetidines. nih.govrsc.org For example, the desymmetrization of N-acyl-azetidines using a BINOL-derived phosphoric acid catalyst has been shown to produce chiral azetidines with high enantioselectivity. rsc.org

The presence of the 2,2-difluoroethyl group does not directly participate in the chirality of the C3 center, but its electronic and steric influence can affect the diastereoselectivity of reactions at other positions on the ring. For instance, in the synthesis of related fluorinated proline derivatives, the stereochemistry of fluorine substitution has been shown to direct the conformational properties of the ring, which can, in turn, influence the outcome of subsequent chemical transformations. researchgate.net

Table 2: Methods for Stereochemical Assignment in Chiral Azetidine Analogs

| Method | Description | Application to this compound |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Would allow for the determination of enantiomeric excess (e.e.). |

| NMR Spectroscopy | Use of chiral solvating agents or conversion to diastereomeric derivatives (e.g., Mosher's esters) to distinguish enantiomers. | Can be used to assign the relative and, in some cases, absolute stereochemistry. |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure, including absolute configuration if a heavy atom is present or through anomalous dispersion. caltech.edu | The definitive method for structural and stereochemical elucidation. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Can be used to determine the absolute configuration by comparing with known standards or theoretical calculations. |

X-ray Crystallography of Azetidine Derivatives for Solid-State Structural Insights

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. caltech.edu While a crystal structure for this compound is not publicly available, analysis of related azetidine derivatives provides valuable insights into the expected solid-state conformation.

Crystallographic studies of various azetidine derivatives have confirmed the puckered nature of the four-membered ring and have provided precise measurements of bond lengths, bond angles, and torsional angles. For instance, the crystal structure of (S)-azetidine-2,4-dicarboxylic acid, determined as part of a synthetic study, unambiguously established the absolute configuration of the chiral centers. rsc.org

In the solid state, the conformation of this compound would be influenced by intermolecular forces, particularly hydrogen bonding involving the hydroxyl group and potential weak interactions involving the fluorine atoms. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks in the crystal lattice. The crystal packing can also influence the ring pucker and the conformation of the N-substituent. Derivatization of the hydroxyl or amine functionalities is a common strategy to obtain crystals suitable for X-ray diffraction analysis. caltech.edu

Table 3: Representative Crystallographic Data for an Azetidine Analog (Illustrative)

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| **β (°) ** | 105 |

| Ring Pucker Angle (°) | ~35 |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonds |

Note: The data in this table is illustrative for a generic azetidine derivative and not specific to this compound.

Chemical Transformations and Reaction Mechanisms of 1 2,2 Difluoroethyl Azetidin 3 Ol

Reactivity Profiles of the Strained Azetidine (B1206935) Ring

The inherent ring strain of the azetidine core makes it susceptible to various ring-opening reactions. The substitution pattern, particularly the N-difluoroethyl group, plays a crucial role in determining the regioselectivity and feasibility of these transformations.

Ring-Opening Reactions and Regioselectivity

The azetidine ring in 1-(2,2-difluoroethyl)azetidin-3-ol can be opened under various conditions, typically involving nucleophilic attack. The regioselectivity of this cleavage is a key consideration in its synthetic applications. Generally, nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring.

The regiochemical outcome is influenced by a combination of steric and electronic factors. The N-(2,2-difluoroethyl) group, being electron-withdrawing, reduces the nucleophilicity of the nitrogen atom, but its primary influence on ring-opening is through steric hindrance and by affecting the stability of potential cationic intermediates. In acidic media, protonation of the azetidine nitrogen activates the ring towards nucleophilic attack. The subsequent cleavage can proceed via an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile.

In the case of this compound, nucleophilic attack is generally expected to occur at the less sterically hindered C4 position. However, the precise regioselectivity can be influenced by the reaction conditions and the nature of the attacking nucleophile. nih.govmagtech.com.cn

Table 1: Predicted Regioselectivity in Ring-Opening Reactions of this compound

| Nucleophile | Expected Major Product | Rationale |

| Strong, small nucleophiles (e.g., N3-, CN-) | Attack at C4 | Governed by steric factors. |

| Bulky nucleophiles | Attack at C4 | Increased steric hindrance at C2. |

| Under acidic conditions | Attack at C2 or C4 | Formation of an azetidinium ion, with the site of attack depending on the nucleophile and stabilization of the transition state. |

Nucleophilic Attack on the Azetidine Ring System

Nucleophilic attack on the carbon atoms of the azetidine ring is a fundamental reaction pathway. For this compound, this typically requires activation of the ring, for instance, by formation of an azetidinium ion under acidic conditions. The electron-withdrawing nature of the difluoroethyl group is expected to make the nitrogen lone pair less available for protonation compared to a simple N-alkyl azetidine.

Once the azetidinium ion is formed, it becomes a good electrophile. Nucleophiles can then attack at either of the ring carbons adjacent to the nitrogen. The regioselectivity of this attack is dictated by the factors mentioned previously. For instance, the reaction of azetidinium ions with various nucleophiles can lead to a diverse array of functionalized linear amines in a regio- and stereoselective manner. nih.gov

Electrophilic Transformations at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound possesses a lone pair of electrons and can therefore act as a nucleophile, reacting with various electrophiles. However, the presence of the strongly electron-withdrawing 2,2-difluoroethyl group significantly reduces the nucleophilicity of the nitrogen. This makes reactions with electrophiles more challenging compared to N-alkyl or N-aryl azetidines.

Despite this reduced reactivity, the nitrogen can still undergo reactions such as alkylation, acylation, and sulfonylation, often requiring more forcing conditions or highly reactive electrophiles. These reactions lead to the formation of quaternary azetidinium salts or N-acylated/N-sulfonylated derivatives, respectively. The formation of a quaternary azetidinium salt further activates the ring for nucleophilic ring-opening reactions.

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group at the C3 position offers a versatile handle for a variety of chemical modifications, including derivatization, protection, and oxidation.

Derivatization and Protection Strategies

The hydroxyl group of this compound can be readily derivatized to form esters, ethers, and other functional groups. These derivatization reactions are often employed to modify the physicochemical properties of the molecule or to introduce a leaving group for subsequent transformations.

Esterification: The hydroxyl group can be esterified using acid chlorides, anhydrides, or carboxylic acids under standard conditions (e.g., Fischer esterification). google.combeilstein-journals.org

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis).

Protection: In multi-step syntheses, the hydroxyl group may need to be protected to prevent unwanted reactions. Common protecting groups for secondary alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers, and acetals. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Table 2: Common Derivatization and Protection Reactions of the Hydroxyl Group

| Reagent | Reaction Type | Product |

| Acyl chloride/Anhydride | Esterification | Ester |

| Carboxylic acid, H+ | Fischer Esterification | Ester |

| Alkyl halide, Base | Williamson Ether Synthesis | Ether |

| TBDMSCl, Imidazole | Silylation (Protection) | Silyl Ether |

| Benzyl bromide, NaH | Benzylation (Protection) | Benzyl Ether |

Oxidation and Reduction Reactions

Oxidation: The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(2,2-difluoroethyl)azetidin-3-one. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP), and chromium-based reagents. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the azetidine ring. A notable method for the synthesis of azetidin-3-ones involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the reductive cleavage of the C-O bond. However, this is a less common transformation for simple alcohols and would require specific reagents to activate the hydroxyl group first (e.g., conversion to a sulfonate ester).

Reactivity of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group attached to the azetidine nitrogen imparts distinct reactivity to the molecule, primarily influenced by the strong electron-withdrawing nature of the two fluorine atoms.

Stability and Reactivity under Various Chemical Conditions

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the 2,2-difluoroethyl moiety exceptionally stable under a wide range of chemical conditions. It is generally resistant to cleavage under standard acidic and basic conditions that might affect other functional groups within the molecule. This stability allows for a broad scope of chemical transformations to be performed on the azetidine ring and the hydroxyl group without compromising the integrity of the difluoroethyl substituent.

However, the electron-withdrawing effect of the difluoroethyl group can influence the reactivity of the adjacent azetidine nitrogen. The basicity of the nitrogen atom is significantly reduced compared to a non-fluorinated N-ethyl or N-alkyl azetidine. This has implications for reactions that require nucleophilic participation of the nitrogen, such as quaternization or certain ring-opening reactions.

| Condition | Stability of 2,2-Difluoroethyl Moiety | Impact on Azetidine Ring |

| Strong Acids | Generally stable | Potential for protonation of the azetidine nitrogen and subsequent ring-opening reactions. |

| Strong Bases | Highly stable | The geminal difluoro group can increase the acidity of the adjacent methylene (B1212753) protons, though deprotonation typically requires very strong bases. |

| Oxidative Conditions | Stable | Resistant to common oxidizing agents. |

| Reductive Conditions | Stable | Resistant to typical catalytic hydrogenation conditions. |

Fluorine-Directed Transformations

While direct transformations of the highly stable C-F bonds are challenging, the presence of the difluoroethyl group can direct the outcome of reactions at other positions of the molecule. For instance, the inductive effect of the fluorine atoms can influence the regioselectivity of reactions on the azetidine ring. There is, however, limited specific literature on fluorine-directed transformations for this particular molecule.

Mechanism-Driven Organic Reactions of this compound

The primary reaction hub of this compound is the secondary hydroxyl group at the 3-position of the azetidine ring. This alcohol functionality can undergo a variety of well-established organic reactions.

A common transformation is the Mitsunobu reaction , which allows for the inversion of stereochemistry at the C-3 position or the introduction of various nucleophiles. For example, reaction with a substituted phenol (B47542) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) leads to the corresponding ether. This reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion.

Another key reaction is sulfonylation of the hydroxyl group, for instance with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine. This converts the hydroxyl group into a good leaving group (mesylate or tosylate), facilitating subsequent nucleophilic substitution reactions. These activated intermediates are pivotal for introducing a wide range of functional groups at the 3-position.

Derivatization Strategies for Enhancing Molecular Complexity

The strategic derivatization of this compound is a cornerstone of its application in drug discovery, enabling the exploration of chemical space around this core scaffold.

One of the most prevalent strategies involves the etherification of the 3-hydroxyl group. This is often achieved by Williamson ether synthesis, where the alcohol is first deprotonated with a base such as sodium hydride (NaH) to form the corresponding alkoxide, which then reacts with an alkyl halide. Alternatively, as mentioned, the Mitsunobu reaction provides a versatile route to a diverse array of ethers.

Esterification is another common derivatization pathway. The hydroxyl group can be acylated using acid chlorides or acid anhydrides in the presence of a base. This reaction is typically straightforward and high-yielding.

Furthermore, the activated sulfonate esters (mesylates or tosylates) serve as key intermediates for introducing nitrogen-based nucleophiles, leading to the formation of various 3-aminoazetidine derivatives . These reactions significantly expand the structural diversity that can be achieved from the parent alcohol.

The following table summarizes some of the key derivatization reactions found in the patent literature for intermediates with the 1-(2,2-difluoroethyl)azetidin-3-yl core.

| Reaction Type | Reagents and Conditions | Product Type |

| Mitsunobu Reaction | Ar-OH, DEAD, PPh₃, THF | 3-Aryloxy-1-(2,2-difluoroethyl)azetidine |

| Sulfonylation | MsCl, TEA, DCM | 1-(2,2-Difluoroethyl)azetidin-3-yl methanesulfonate |

| Williamson Ether Synthesis | 1. NaH, THF; 2. R-X | 3-Alkoxy-1-(2,2-difluoroethyl)azetidine |

| Nucleophilic Substitution | R₂NH, K₂CO₃, DMF (from mesylate) | 3-(Disubstituted-amino)-1-(2,2-difluoroethyl)azetidine |

These transformations highlight the utility of this compound as a versatile platform for the synthesis of complex and functionally diverse molecules.

Computational Chemistry and Theoretical Studies on 1 2,2 Difluoroethyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and obtaining a precise molecular geometry of 1-(2,2-Difluoroethyl)azetidin-3-ol. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP or ωB97XD with basis sets such as 6-31G* or larger, like aug-cc-pVDZ, to accurately account for electron correlation and polarization. worktribe.com

These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the azetidine (B1206935) ring and its substituents. The results of such calculations would provide insight into the puckering of the azetidine ring and the orientation of the 2,2-difluoroethyl and hydroxyl groups.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative Data) (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Value |

| Azetidine Ring Puckering Angle (°) | 25.8 |

| C-N Bond Length (Å) | 1.475 |

| C-O Bond Length (Å) | 1.421 |

| N-CH2 Bond Length (Å) | 1.468 |

| C-F Bond Length (Å) | 1.355 |

| C-C-N Angle (Azetidine) (°) | 88.5 |

| H-O-C Angle (°) | 108.2 |

Conformational Space Exploration and Energy Landscape Analysis

The flexibility of the 2,2-difluoroethyl group and the puckering of the azetidine ring mean that this compound can exist in multiple conformations. A thorough exploration of the conformational space is necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing a systematic scan of the key dihedral angles, followed by geometry optimization of the resulting structures.

The relative energies of the different conformers can be calculated at a high level of theory to construct a potential energy surface. This analysis would likely reveal a preference for specific staggered conformations of the difluoroethyl group relative to the azetidine ring to minimize steric hindrance. The orientation of the hydroxyl group (axial vs. equatorial-like) on the puckered azetidine ring is another critical conformational feature. Computational studies on similar substituted cyclohexanes show a preference for equatorial positioning of substituents to avoid unfavorable 1,3-diaxial interactions. nih.gov A similar trend would be expected for the hydroxyl group on the azetidine ring.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data) (Note: This data is illustrative and represents typical values that would be obtained from conformational analysis.)

| Conformer | Dihedral Angle (N-C-C-F) (°) | Hydroxyl Position | Relative Energy (kcal/mol) |

| 1 | 60 (gauche) | Equatorial-like | 0.00 |

| 2 | 180 (anti) | Equatorial-like | 0.85 |

| 3 | 60 (gauche) | Axial-like | 1.52 |

| 4 | 180 (anti) | Axial-like | 2.30 |

Investigation of Fluorine's Stereoelectronic Effects on the Azetidine Core

The high electronegativity of fluorine atoms creates strong stereoelectronic effects that can significantly influence the properties of the azetidine ring. These effects include the gauche effect and hyperconjugation. The gauche effect may lead to a preference for a gauche conformation around the C-C bond of the difluoroethyl group, where the fluorine atoms are oriented at a 60° angle to the nitrogen atom of the azetidine ring.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry can be used to model potential reaction pathways involving this compound. A common reaction for azetidines is ring-opening, which can be initiated by nucleophilic attack. csic.es Theoretical calculations can elucidate the mechanism of such reactions by identifying the transition state structures and calculating the activation energies.

For example, the acid-catalyzed ring-opening of the azetidine could be investigated. This would involve modeling the protonation of the nitrogen atom, followed by the approach of a nucleophile. By mapping the potential energy surface of the reaction, the lowest energy pathway can be determined. Comparing the activation barriers for nucleophilic attack at the different carbon atoms of the azetidine ring would provide insights into the regioselectivity of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior and flexibility of this compound in a solvent environment, typically water. nitech.ac.jp MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of the molecule's movements.

From an MD simulation, one can analyze the conformational flexibility of the azetidine ring and the difluoroethyl side chain. The simulation can also reveal the nature of the interactions between the solute and solvent molecules, such as the formation and lifetime of hydrogen bonds between the hydroxyl group and water. nih.gov The radial distribution function can be calculated to understand the structuring of water molecules around the solute.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. NMR chemical shifts (¹H, ¹³C, and ¹⁹F) are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. worktribe.com

By calculating the NMR shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, and CFCl₃ for ¹⁹F), a predicted NMR spectrum can be generated. Comparing the calculated spectrum with experimental data can confirm the structure of the molecule and help in the assignment of peaks. It is often necessary to perform a Boltzmann-weighted average of the chemical shifts of the most stable conformers to obtain accurate predictions. researchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative Data) (Note: This data is illustrative and represents typical values that would be obtained from computational prediction.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (CH-OH) | 4.15 | 4.12 |

| ¹³C (CH-OH) | 68.2 | 67.9 |

| ¹⁹F | -115.3 | -114.8 |

| ¹H (CHF₂) | 5.98 | 5.95 |

| ¹³C (CHF₂) | 116.5 | 116.1 |

Applications in Advanced Organic Synthesis As a Molecular Scaffold

Role as a Versatile Building Block in Complex Molecular Construction

The 1-(2,2-difluoroethyl)azetidin-3-ol scaffold serves as a trifunctional building block. The secondary alcohol at the 3-position can be a nucleophile or can be oxidized to a ketone, providing a site for further functionalization. The azetidine (B1206935) nitrogen, while substituted, can influence the reactivity of the ring. The 2,2-difluoroethyl group imparts specific stereoelectronic effects and can participate in non-covalent interactions, influencing the conformation and binding properties of larger molecules constructed from this scaffold. The strain inherent in the four-membered ring can also be harnessed in ring-opening reactions to generate more complex acyclic or larger heterocyclic structures. rsc.org

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the hydroxyl group and the azetidine ring itself makes this compound a valuable precursor for a variety of more complex heterocyclic systems. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a range of functionalities at the 3-position. Furthermore, the azetidine ring can be a part of ring-expansion reactions to form larger heterocycles like pyrrolidines or piperidines, which are prevalent in many natural products and pharmaceuticals. The synthesis of fused, bridged, and spirocyclic ring systems from functionalized azetidines has been demonstrated, highlighting the versatility of this scaffold. acs.orgnih.gov

Integration into Advanced Chemical Structures and Libraries

The modular nature of this compound makes it an ideal component for the construction of advanced chemical structures and for diversity-oriented synthesis (DOS). The hydroxyl group allows for the attachment of various side chains or for its incorporation into larger molecular frameworks through ether or ester linkages. The difluoroethyl group provides a unique tag that can be used to probe interactions with biological targets. The synthesis of libraries of compounds based on a common scaffold is a powerful strategy in drug discovery, and functionalized azetidines are increasingly being used for this purpose to create collections of lead-like molecules. nih.govacs.orgchemrxiv.orgnih.gov

Utility in Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, Michael Additions)

While direct participation of the this compound scaffold in the catalytic cycle of reactions like the Henry, Suzuki, Sonogashira, or Michael additions is not its primary role, it can be a crucial component of molecules that undergo these transformations. For example, the hydroxyl group could be used to attach the scaffold to a molecule that then participates in a cross-coupling reaction. The azetidine ring can also be appended with functional groups, such as aryl or vinyl halides, that are necessary for these catalytic processes. The Sonogashira coupling, for instance, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and molecules incorporating the this compound scaffold could be designed to participate in such reactions.

Design and Synthesis of Compound Libraries Incorporating the this compound Scaffold

The development of compound libraries based on the this compound scaffold is a promising avenue for the discovery of new bioactive molecules. By systematically varying the substituents at the 3-position, a large number of analogues can be synthesized. The hydroxyl group can be reacted with a diverse set of carboxylic acids, isocyanates, or alkylating agents to generate a library of esters, carbamates, and ethers, respectively.

Table 2: Exemplary Library Generation from this compound

| Reagent Class | Linkage Formed | Resulting Compound Class |

| Carboxylic Acids/Acyl Chlorides | Ester | 3-Acyloxy-1-(2,2-difluoroethyl)azetidines |

| Isocyanates | Carbamate | 3-(Carbamoyloxy)-1-(2,2-difluoroethyl)azetidines |

| Alkyl Halides | Ether | 3-Alkoxy-1-(2,2-difluoroethyl)azetidines |

| Sulfonyl Chlorides | Sulfonate Ester | 3-(Sulfonyloxy)-1-(2,2-difluoroethyl)azetidines |

This systematic approach allows for the exploration of a wide chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities and optimized physicochemical properties.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, which emphasize waste reduction and resource efficiency, are increasingly pivotal in modern chemical synthesis. nih.gov A key focus for future research on 1-(2,2-Difluoroethyl)azetidin-3-ol will be the development of more sustainable and atom-economical synthetic methodologies. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in this endeavor. nih.govwiley.com

Current synthetic strategies for azetidines often involve multi-step processes that may generate significant waste. rsc.org Future efforts should be directed towards designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This can be achieved through the exploration of catalytic reactions, one-pot syntheses, and the use of renewable starting materials. For instance, the traditional synthesis of the painkiller ibuprofen (B1674241) had an atom economy of only 40%, meaning 60% of the atoms from the starting materials were converted into waste. A redesigned, greener synthesis improved the atom economy to nearly 80%. bldpharm.com Similar advancements are sought for the production of complex molecules like this compound.

The development of novel, effective pathways to fluorinated nitrogen heterocycles is a significant task in contemporary organic chemistry. miamioh.eduacs.org Research into catalytic methods for the synthesis of azetidines, such as those employing palladium or copper catalysts, could lead to more atom-economical routes. nih.gov Furthermore, exploring cycloaddition reactions could offer a direct and efficient way to construct the azetidine (B1206935) ring with the desired substituents. uni.lu

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Green/Atom-Economical Synthesis |

| Reagents | Often stoichiometric | Catalytic |

| Steps | Multiple, with protection/deprotection | Fewer, often one-pot |

| Solvents | Often hazardous and large volumes | Greener solvents, reduced volume |

| Byproducts | Significant waste generated | Minimal or recyclable byproducts |

| Atom Economy | Lower | Higher |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained four-membered ring of azetidines, combined with the electronic influence of the difluoroethyl group, suggests that this compound may exhibit unique and unexplored reactivity. Future research should focus on uncovering these novel reactivity patterns and developing unprecedented chemical transformations.

The reactivity of azetidines is largely driven by their considerable ring strain, making them susceptible to ring-opening reactions. rsc.org However, they are generally more stable than their three-membered counterparts, aziridines, allowing for a wider range of functionalization reactions. rsc.org The presence of fluorine atoms can significantly alter the electronic properties and reactivity of the azetidine ring. researchgate.net

Key areas for exploration include:

Ring-Opening Reactions: Investigating the regioselective and stereoselective ring-opening of the azetidine core with various nucleophiles to generate novel acyclic structures with defined stereochemistry.

Functionalization of the Azetidin-3-ol (B1332694) Moiety: Exploring new reactions of the hydroxyl group, such as stereoselective glycosylation or conversion to other functional groups, to create a diverse library of derivatives.

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the azetidine ring, a strategy that offers a highly efficient and atom-economical way to introduce new substituents.

Strain-Release Reactions: Utilizing the inherent ring strain to drive reactions that lead to the formation of larger, more complex heterocyclic systems.

Recent advances in azetidine chemistry have demonstrated the potential for innovative transformations, including metal-catalyzed cross-coupling reactions and photocatalyzed cycloadditions. rsc.org Applying these modern synthetic methods to this compound could lead to the discovery of truly unprecedented chemical transformations.

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of synthesizing novel molecules like this compound presents a significant challenge for traditional synthetic planning. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate and optimize synthetic route design. nih.govacs.orguni.luresearchgate.netnih.gov

Computer-aided synthesis planning (CASP) tools, powered by AI and ML algorithms, can analyze vast amounts of chemical reaction data to propose viable and efficient synthetic pathways. acs.orguni.luresearchgate.netnih.gov These tools can assist chemists in several ways:

Retrosynthetic Analysis: AI algorithms can deconstruct a target molecule into simpler, commercially available starting materials, suggesting a complete synthetic route. acs.orguni.luresearchgate.netnih.gov

Reaction Prediction: ML models can predict the outcome of a chemical reaction, including the major products and potential side products, helping to avoid unpromising synthetic steps.

Yield Optimization: Some advanced models can even predict reaction yields, allowing chemists to prioritize routes that are likely to be more efficient. numberanalytics.com

The development of hybrid CASP applications that combine data-driven techniques with expert chemical knowledge is a particularly promising area. uni.lunih.gov These tools can learn from the vast repository of published chemical reactions while also incorporating the nuanced understanding of experienced chemists. wiley.com For a molecule like this compound, where specific synthetic data may be limited, AI models trained on broader datasets of fluorinated heterocycles and azetidine chemistry can provide valuable starting points for synthetic route design. bldpharm.com

Advanced Computational Methodologies for Predictive Chemistry

Beyond synthetic route design, advanced computational methodologies can provide deep insights into the fundamental properties and reactivity of this compound. These predictive chemistry tools can guide experimental work and accelerate the discovery of new applications.

Quantum Chemical Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate a wide range of molecular properties with high accuracy. nih.gov For this compound, these calculations can predict:

Molecular Geometry: The precise three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, which influences reactivity and intermolecular interactions.

Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data to aid in characterization.

Reaction Mechanisms: Elucidating the step-by-step pathway of chemical reactions, including transition state energies, which can help in understanding and optimizing reaction conditions.

A computational study on fluorinated allopurinol, for example, used quantum chemistry to evaluate the effects of fluorination on the drug's chemical properties, finding that the fluorinated compounds exhibited higher chemical stability. rsc.orggoogle.com Similar studies on this compound could provide valuable insights into its stability and reactivity.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing a dynamic picture of their interactions with their environment. rsc.orgmedchemexpress.comnih.gov For this compound, MD simulations could be used to:

Study Conformational Dynamics: Analyze the flexibility of the azetidine ring and the difluoroethyl side chain.

Predict Binding to Biological Targets: Simulate the interaction of the molecule with proteins or other biological macromolecules to predict its potential as a drug candidate.

Investigate Solvation Effects: Understand how the molecule interacts with different solvents, which is crucial for designing and optimizing chemical reactions.

Recent research has utilized computational models to predict the reactivity of compounds in forming azetidines through photocatalysis, demonstrating the power of these methods in guiding synthetic efforts. miamioh.edu

Discovery of New Applications for Fluorinated Azetidinol (B8437883) Scaffolds in Materials Science or Chemical Biology Beyond the Prohibited Scope

The unique combination of a strained azetidine ring, a hydroxyl group, and a difluoroethyl moiety in this compound suggests a broad range of potential applications in materials science and chemical biology.

Materials Science: Fluorinated organic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.com These properties make them valuable in the development of advanced materials. researchgate.netrsc.org Potential applications for fluorinated azetidinol scaffolds include:

Fluoropolymers: Incorporation of the this compound motif into polymers could lead to materials with tailored properties, such as enhanced thermal stability, specific surface properties, or improved processability. man.ac.uk

Liquid Crystals: The polar nature of the azetidinol ring and the presence of fluorine could be exploited in the design of novel liquid crystalline materials.

Electronic Materials: Fluorinated conjugated materials are used in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org While this compound itself is not conjugated, it could serve as a building block for more complex molecules with applications in this area.

Chemical Biology: Azetidine-based scaffolds have found significant application in medicinal chemistry. nih.gov The azetidin-3-ol moiety is a key structural feature in several biologically active compounds. medchemexpress.com The introduction of a difluoroethyl group can significantly impact a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

Future research could explore the use of this compound and its derivatives as:

Probes for Chemical Biology: Designing fluorescently labeled or otherwise tagged derivatives to study biological processes.

Building Blocks for Bioactive Molecules: Using the scaffold as a starting point for the synthesis of new drug candidates. The incorporation of fluorine can be a powerful strategy in drug design. nih.gov

Linkers in Bioconjugation: The azetidine ring can serve as a stable linker to connect different molecular entities, for example, in the construction of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). medchemexpress.com

The exploration of these diverse research avenues will undoubtedly unlock the full potential of this compound and related fluorinated azetidinol scaffolds, paving the way for innovations in chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethyl)azetidin-3-ol, and how can challenges in azetidine ring formation be addressed?

- Methodological Answer : The synthesis typically involves azetidine ring formation followed by functionalization. For azetidine scaffolds, methods like ring-closing via intramolecular nucleophilic substitution (e.g., using epichlorohydrin derivatives) or photochemical cyclization can be employed . Introducing the 2,2-difluoroethyl group may involve nucleophilic substitution of an azetidine precursor with 2,2-difluoroethyl halides. Key challenges include ring strain in azetidine and controlling regioselectivity. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) and characterization by / NMR and LC-MS are critical to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies protons on the azetidine ring (e.g., δ 3.5–4.5 ppm for N-CH groups) and hydroxyl protons (broad signal). NMR confirms the difluoroethyl group (two distinct peaks due to diastereotopic fluorine atoms, δ -120 to -130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 165.08 for [M+H]).

- HPLC/LC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 210 nm) .

Q. How does the presence of fluorine atoms in the 2,2-difluoroethyl group affect the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s high electronegativity reduces basicity of the adjacent amine (pKa lowering by ~1–2 units), enhancing bioavailability via increased membrane permeability. The difluoroethyl group also increases metabolic stability by blocking oxidation sites (e.g., CYP450-mediated metabolism). LogP calculations (using software like ACD/Labs) and solubility assays (shake-flask method) quantify lipophilicity and aqueous solubility .

Advanced Research Questions

Q. What conformational dynamics arise from the azetidine ring and difluoroethyl group, and how do they influence target binding?

- Methodological Answer : The azetidine ring adopts a puckered conformation, which can be analyzed via X-ray crystallography or DFT calculations (e.g., Gaussian software). The 2,2-difluoroethyl group introduces stereoelectronic effects: the C-F bonds restrict rotation, stabilizing specific conformers that optimize hydrophobic interactions with target proteins (e.g., GPCRs or kinases). Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and affinity changes .